Fmoc-S-benzyl-D-cysteine Fmoc-S-benzyl-D-cysteine
Brand Name: Vulcanchem
CAS No.: 252049-18-6
VCID: VC21543848
InChI: InChI=1S/C25H23NO4S/c27-24(28)23(16-31-15-17-8-2-1-3-9-17)26-25(29)30-14-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m1/s1
SMILES: C1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C25H23NO4S
Molecular Weight: 433.5 g/mol

Fmoc-S-benzyl-D-cysteine

CAS No.: 252049-18-6

VCID: VC21543848

Molecular Formula: C25H23NO4S

Molecular Weight: 433.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-S-benzyl-D-cysteine - 252049-18-6

Description

Fmoc-S-benzyl-D-cysteine is a derivative of the amino acid cysteine, specifically designed for use in peptide synthesis and related biochemical applications. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which protects the amino function, and a benzyl group protecting the thiol side chain of cysteine. This compound is crucial in the synthesis of peptides, particularly those containing cysteine residues, as it helps prevent unwanted side reactions during the synthesis process.

Applications in Peptide Synthesis

Fmoc-S-benzyl-D-cysteine is primarily used in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Fmoc group is easily removable under mild conditions, typically using piperidine, which allows for the sequential addition of amino acids during peptide synthesis. The benzyl group protecting the thiol function of cysteine is stable under these conditions but can be removed later, often using hydrogenation or other reducing conditions, to form disulfide bonds or free cysteine residues.

Challenges in Peptide Synthesis

One of the challenges in synthesizing peptides containing cysteine is ensuring the correct formation of disulfide bonds and preventing racemization at the α-carbon of cysteine. Protecting groups like the benzyl group help mitigate these issues by preventing premature oxidation or unwanted side reactions during synthesis .

Bioconjugation and Drug Development

Fmoc-S-benzyl-D-cysteine can be used in bioconjugation processes, where it helps attach drugs or imaging agents to biomolecules, enhancing their efficacy and specificity. This is particularly valuable in drug development, where targeted therapies are increasingly important.

Protein Engineering

This compound aids in modifying proteins to study their functions or improve their stability. Such modifications are crucial in biotechnology and research applications, where understanding protein behavior is key to developing new treatments or diagnostic tools.

Comparison with Other Cysteine Derivatives

CompoundProtecting GroupsApplications
Fmoc-S-benzyl-D-cysteineFmoc, BenzylPeptide synthesis, bioconjugation
Fmoc-S-benzyl-L-cysteineFmoc, BenzylSimilar to D-form, but used for L-peptides
Fmoc-Cys(StBu)-OHFmoc, tert-ButylUsed in DNA-encoded libraries, peptide synthesis
CAS No. 252049-18-6
Product Name Fmoc-S-benzyl-D-cysteine
Molecular Formula C25H23NO4S
Molecular Weight 433.5 g/mol
IUPAC Name (2S)-3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C25H23NO4S/c27-24(28)23(16-31-15-17-8-2-1-3-9-17)26-25(29)30-14-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m1/s1
Standard InChIKey AKXYVGAAQGLAMD-HSZRJFAPSA-N
Isomeric SMILES C1=CC=C(C=C1)CSC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES C1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES C1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Synonyms Fmoc-D-Cys(Bzl)-OH;Fmoc-S-benzyl-D-cysteine;252049-18-6;Fmoc-(S)-benzyl-D-Cys;18599_ALDRICH;18599_FLUKA;CTK4F5206;ZINC2392290;8418AD;AKOS015837442;AKOS015888721;I01-13105;D-Cysteine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-S-(phenylmethyl)-;(2S)-3-(benzylsulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoicacid
PubChem Compound 13585939
Last Modified Aug 15 2023

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